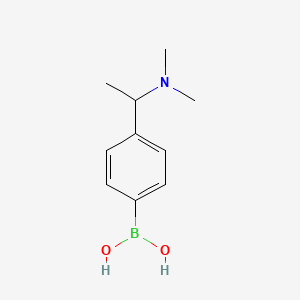

(4-(1-(Dimethylamino)ethyl)phenyl)boronic acid

描述

属性

IUPAC Name |

[4-[1-(dimethylamino)ethyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BNO2/c1-8(12(2)3)9-4-6-10(7-5-9)11(13)14/h4-8,13-14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOQIQQHUDZSBAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(C)N(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101236754 | |

| Record name | B-[4-[1-(Dimethylamino)ethyl]phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101236754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142944-79-3 | |

| Record name | B-[4-[1-(Dimethylamino)ethyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142944-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-[4-[1-(Dimethylamino)ethyl]phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101236754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Direct Synthesis via Boronic Acid Formation

The preparation of (4-(1-(Dimethylamino)ethyl)phenyl)boronic acid typically involves the introduction of the boronic acid group onto a substituted phenyl ring bearing the 1-(dimethylamino)ethyl substituent. Although specific stepwise synthetic routes for this exact compound are limited in open literature, general strategies for preparing substituted phenylboronic acids can be adapted.

- Common Synthetic Approach:

- Starting from a halogenated precursor such as 4-(1-(dimethylamino)ethyl)phenyl bromide or iodide, a lithium-halogen exchange or metalation is performed.

- The resulting aryl lithium or aryl magnesium intermediate is then reacted with a boron electrophile, typically trimethyl borate (B(OMe)3) or boronic acid pinacol ester , followed by acidic workup to yield the free boronic acid.

- Purification is often achieved by column chromatography, using silica gel and elution solvents such as ethyl acetate and hexane in varying ratios.

Use of Boronic Acid Esters and Deprotection

- Boronic acid derivatives are often prepared as pinacol esters to improve stability during synthesis and purification.

- The pinacol ester of 4-(1-(dimethylamino)ethyl)phenylboronic acid can be synthesized first, then converted to the free boronic acid by mild hydrolysis or acidic deprotection .

- This approach allows better handling and storage of intermediates, reducing degradation.

Hydrochloride Salt Formation

- The free boronic acid is frequently converted to its hydrochloride salt to improve water solubility and facilitate biological applications.

- This is done by treatment with hydrogen chloride gas or HCl in an organic solvent such as diethyl ether or ethanol, followed by isolation of the crystalline hydrochloride salt.

- The hydrochloride salt form is more amenable for preparing stock solutions for research use.

Preparation of Stock Solutions and Formulations

Solubility and Stock Solution Preparation

- The hydrochloride salt exhibits moderate solubility in polar solvents such as dimethyl sulfoxide (DMSO) , water , and ethanol .

- Stock solutions are typically prepared at concentrations ranging from 1 mM to 10 mM depending on experimental needs.

- Table 1 below summarizes the volume of solvent required to prepare stock solutions of various concentrations from different amounts of the compound (hydrochloride salt form):

| Amount of Compound (mg) | 1 mM Solution Volume (mL) | 5 mM Solution Volume (mL) | 10 mM Solution Volume (mL) |

|---|---|---|---|

| 1 | 4.357 | 0.871 | 0.436 |

| 5 | 21.785 | 4.357 | 2.179 |

| 10 | 43.569 | 8.714 | 4.357 |

In Vivo Formulation Techniques

- For biological studies, the compound is formulated using a stepwise addition of solvents to maintain clarity and stability:

- This method prevents precipitation and ensures reproducible dosing in animal studies.

Research Findings and Optimization Notes

- The preparation and handling of this compound hydrochloride require careful solvent selection to maintain solubility and stability.

- Column chromatography purification using ethyl acetate and hexane gradients on silica gel yields high-purity products suitable for further applications.

- Boronic acid derivatives synthesized via metalation and boronation routes show good yields and reproducibility when reaction conditions such as temperature, solvent, and reagent stoichiometry are optimized.

- The use of boronic acid esters as intermediates followed by mild deprotection is a preferred strategy to avoid decomposition during purification.

Summary Table of Preparation Methods

化学反应分析

Types of Reactions:

Oxidation: (4-(1-(Dimethylamino)ethyl)phenyl)boronic acid can undergo oxidation reactions to form corresponding boronic esters or boronic acids.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Substitution: It can participate in substitution reactions, particularly in the presence of electrophiles or nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents or alkylating agents.

Major Products Formed:

Oxidation: Boronic esters or boronic acids.

Reduction: Reduced derivatives of the original compound.

Substitution: Substituted phenylboronic acids.

科学研究应用

Pharmaceutical Development

Role in Drug Synthesis:

The compound is instrumental in the synthesis of various pharmaceuticals. Its ability to form reversible covalent bonds with diols makes it a key player in drug design and development, particularly for targeting specific biological pathways. For instance, boronic acids have been utilized to enhance the efficacy of drugs aimed at treating diseases like cancer and diabetes by improving their selectivity and pharmacokinetic properties .

Case Study: Bortezomib

Bortezomib, a proteasome inhibitor used in multiple myeloma treatment, exemplifies the successful application of boronic acids in drug development. The introduction of boronic acid moieties has been shown to significantly enhance the activity and selectivity of such compounds .

Chemical Biology

Investigation of Protein Interactions:

In chemical biology, (4-(1-(Dimethylamino)ethyl)phenyl)boronic acid is employed to study protein interactions and enzyme activities. Its ability to form complexes with biomolecules allows researchers to investigate cellular processes and disease mechanisms effectively .

Example Application:

Research has demonstrated the use of boronic acids in probing the dynamics of glycoproteins by selectively binding to their sugar moieties, providing insights into cellular signaling pathways .

Organic Synthesis

Versatile Building Block:

This compound serves as a versatile building block in organic synthesis, facilitating the creation of complex molecules more efficiently than traditional methods. Its utility extends to various reactions including Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .

| Reaction Type | Description | Advantages |

|---|---|---|

| Suzuki Coupling | Formation of biaryl compounds | High yields, mild conditions |

| C–N Coupling | Formation of amines | Selective and efficient |

Example Reaction:

A typical reaction involves the coupling of this compound with aryl halides under palladium catalysis to yield biaryl products .

Diagnostics

Development of Diagnostic Tools:

The compound is applied in developing diagnostic tools for detecting biomolecules. Its specificity towards certain substrates enhances the accuracy and speed of medical tests .

Case Study: Biosensors

Recent advancements have seen the integration of boronic acids into biosensors for glucose detection, where they selectively bind glucose molecules, enabling real-time monitoring of blood sugar levels .

Material Science

Advanced Materials Development:

In material science, this compound is utilized in creating advanced materials such as polymers and nanomaterials. These materials find applications in electronics and renewable energy technologies due to their unique electrical properties .

| Material Type | Application Area | Properties Enhanced |

|---|---|---|

| Conductive Polymers | Electronics | Improved conductivity |

| Nanocomposites | Energy Storage | Enhanced mechanical strength |

作用机制

The mechanism of action of (4-(1-(Dimethylamino)ethyl)phenyl)boronic acid involves its ability to form covalent bonds with target molecules. In Suzuki-Miyaura coupling reactions, the boronic acid group interacts with a palladium catalyst to facilitate the formation of carbon-carbon bonds. This process involves oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of the desired product .

相似化合物的比较

Comparative Analysis with Structural Analogues

Electronic and Steric Effects

The dimethylaminoethyl substituent introduces significant electronic and steric differences compared to other phenylboronic acid derivatives:

Key Findings :

- The dimethylaminoethyl group enhances Lewis acidity of the boronic acid by increasing electron density on the phenyl ring, promoting interactions with diols (e.g., sugars) or nucleophilic partners in cross-coupling reactions .

Solubility and Bioactivity

The dimethylaminoethyl group improves aqueous solubility due to its polarity, contrasting with hydrophobic analogues like 4-tert-Butylphenylboronic acid.

Key Findings :

- The target compound’s solubility profile makes it suitable for biological applications, such as fluoride sensing or saccharide recognition , where polar environments are critical .

- In contrast, 4-Ethynylphenylboronic acid is primarily used in synthetic chemistry for alkyne-based coupling reactions .

Fluorophore Development

The dimethylamino group enables charge transfer (CT) states in fluorophores. For example, 4'-(Dimethylamino)stilbene-4-boronic acid (DSTBA) exhibits pH-dependent emission shifts due to boron hybridization changes (sp² → sp³), a property shared with the target compound . This contrasts with electron-withdrawing substituents (e.g., -CN in CSTBA), which show red shifts upon anion formation .

Enzyme Inhibition

Compounds like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid demonstrate potent inhibition of fungal histone deacetylases (IC₅₀ ~1 µM), suggesting that the dimethylaminoethyl group in the target compound could similarly enhance binding to enzymatic pockets through H-bonding or electrostatic interactions .

生物活性

(4-(1-(Dimethylamino)ethyl)phenyl)boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes available research findings on its biological activity, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is pivotal in its interactions with biological molecules, influencing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The boronic acid moiety can inhibit proteases and other enzymes by forming stable complexes.

- Cellular Uptake : The dimethylamino group enhances lipophilicity, facilitating cellular penetration and subsequent interaction with intracellular targets.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent:

- Cell Proliferation Inhibition : Research indicates that it exhibits significant inhibitory effects on cancer cell lines. For instance, in MDA-MB-231 (triple-negative breast cancer) cells, it demonstrated an IC50 value of approximately 0.126 µM, indicating potent cytotoxicity against cancer cells while sparing normal cells .

- Mechanisms of Action : The compound appears to induce apoptosis through mitochondrial pathways, evidenced by increased levels of pro-apoptotic markers such as caspase 9 .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Broad Spectrum Activity : It has shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Study 1: Anticancer Activity

In a controlled study involving MDA-MB-231 cells, this compound was administered at varying concentrations. The results indicated a dose-dependent inhibition of cell viability with an IC50 value significantly lower than that of standard chemotherapeutics like 5-Fluorouracil (5-FU), highlighting its potential as a more selective treatment option for aggressive cancers .

Study 2: Antimicrobial Efficacy

A separate investigation assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth at concentrations ranging from 10 to 50 µg/mL, confirming its potential utility in treating bacterial infections.

Comparative Analysis

A comparative analysis of this compound with similar compounds reveals distinct advantages:

| Compound Name | IC50 (µM) | Activity Type | Selectivity |

|---|---|---|---|

| This compound | 0.126 | Anticancer | High |

| 5-Fluorouracil | 17.02 | Anticancer | Moderate |

| Compound X (similar structure) | 15.2 | Antiviral | Low |

常见问题

Q. What are the key considerations for scaling up synthesis while maintaining reproducibility?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。